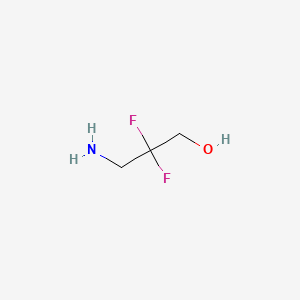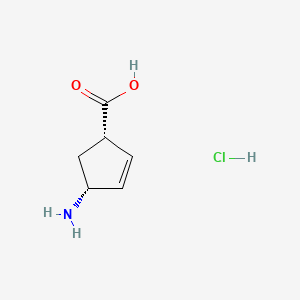
3,5-Diiodo-L-thyronine 4'-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-L-thyronine 4'-O-Sulfate: is a complex organic compound characterized by the presence of amino, diiodo, and sulfooxyphenoxy groups
Mechanism of Action
Target of Action
The primary target of 3,5-Diiodo-L-thyronine 4’-O-Sulfate, also known as (2S)-2-Amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid, is the mitochondria . It is an iodinated thyronine hormone that regulates gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance .
Mode of Action
3,5-Diiodo-L-thyronine 4’-O-Sulfate interacts with its targets primarily through Thyroid Hormone Receptors (THRs)-independent ways , with mitochondria as a likely cellular target . Thrs-mediated actions have also been described . It has been reported that 3,5-Diiodo-L-thyronine represses THRβ expression and impairs its up-regulation by cortisol possibly through a transrepression mechanism .
Biochemical Pathways
The compound affects various biochemical pathways, particularly those related to energy metabolism . It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects .
Pharmacokinetics
It is known that the compound’s effects on homeostasis, lipid metabolism, and insulin resistance suggest that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of 3,5-Diiodo-L-thyronine 4’-O-Sulfate’s action include the regulation of gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . In rodent models, it has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects .
Biochemical Analysis
Biochemical Properties
3,5-Diiodo-L-thyronine 4’-O-Sulfate exhibits interesting metabolic activities . It stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic effects at myocardial tissue and pituitary, which results in 3,5-Diiodo-L-thyronine 4’-O-Sulfate suppressing TSH release .
Cellular Effects
3,5-Diiodo-L-thyronine 4’-O-Sulfate influences cell function by modulating energy metabolism . It rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects .
Molecular Mechanism
3,5-Diiodo-L-thyronine 4’-O-Sulfate acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target . Thrs-mediated actions have also been described .
Temporal Effects in Laboratory Settings
In rodent models, exogenously administered 3,5-Diiodo-L-thyronine 4’-O-Sulfate rapidly increases resting metabolic rate . Further analyses on larger cohorts are needed to determine whether 3,5-Diiodo-L-thyronine 4’-O-Sulfate is a potent additional modulator of energy metabolism .
Dosage Effects in Animal Models
The effects of 3,5-Diiodo-L-thyronine 4’-O-Sulfate vary with different dosages in animal models .
Metabolic Pathways
3,5-Diiodo-L-thyronine 4’-O-Sulfate is involved in the thyroid hormone metabolic pathway . It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-L-thyronine 4'-O-Sulfate typically involves multiple steps:
Sulfonation: The sulfooxy group is introduced by reacting the phenol derivative with sulfur trioxide or chlorosulfonic acid.
Amino Acid Coupling: The final step involves coupling the iodinated and sulfonated phenyl derivative with a suitable amino acid precursor under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high purity and yield.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to deiodinated products.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidized Derivatives: Formation of nitroso or nitro derivatives.
Deiodinated Products: Compounds with fewer iodine atoms.
Substituted Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Biochemical Probes: Utilized as a probe to study enzyme activities and protein interactions.
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Medicine
Diagnostic Agents: Employed in the development of diagnostic agents for imaging techniques.
Therapeutics: Investigated for its potential therapeutic effects in treating certain diseases.
Industry
Dye Synthesis: Used in the production of dyes with specific color properties.
Polymer Additives: Incorporated into polymers to enhance their stability and performance.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares the sulfooxyphenoxy group but lacks the amino and diiodo groups.
4,4’-Difluorobenzophenone: Contains a similar phenyl structure but with fluorine atoms instead of iodine.
Uniqueness
Structural Complexity: The presence of both diiodo and sulfooxyphenoxy groups in a single molecule is unique.
Functional Versatility:
Properties
IUPAC Name |
(2S)-2-amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO7S/c16-11-5-8(7-13(18)15(19)20)6-12(17)14(11)24-9-1-3-10(4-2-9)25-26(21,22)23/h1-6,13H,7,18H2,(H,19,20)(H,21,22,23)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUQDJLGYJSQKF-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B591484.png)

![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591488.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)


![1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B591499.png)
![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)

![[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone](/img/structure/B591506.png)
